16-Methylprogesterone
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Overview
Description
16-Methylprogesterone is a synthetic steroid hormone derived from progesterone. It is characterized by the addition of a methyl group at the 16th carbon position, which enhances its biological activity. This compound is primarily used in medical and scientific research due to its potent progestogenic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 16-Methylprogesterone typically involves the methylation of progesterone. One common method includes the use of methyl iodide and a strong base such as sodium hydride to introduce the methyl group at the 16th position. The reaction is carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods: Industrial production of this compound often employs large-scale organic synthesis techniques. The process involves multiple steps, including the protection of functional groups, selective methylation, and subsequent deprotection. The use of high-pressure reactors and advanced purification methods ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 16-Methylprogesterone undergoes various chemical reactions, including:
Oxidation: Conversion to this compound derivatives using oxidizing agents like chromium trioxide.
Reduction: Reduction of the carbonyl group to form alcohol derivatives using reagents such as lithium aluminum hydride.
Substitution: Halogenation at specific positions using halogenating agents like bromine.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in carbon tetrachloride.
Major Products:
Oxidation: this compound derivatives with altered functional groups.
Reduction: this compound alcohol derivatives.
Substitution: Halogenated this compound compounds.
Scientific Research Applications
16-Methylprogesterone has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other steroid hormones and derivatives.
Biology: Studied for its role in regulating gene expression and cellular processes.
Medicine: Investigated for its potential in hormone replacement therapy and contraceptive formulations.
Industry: Utilized in the production of pharmaceutical compounds and as a reference standard in analytical chemistry.
Mechanism of Action
16-Methylprogesterone exerts its effects by binding to the progesterone receptor, a nuclear hormone receptor. Upon binding, it induces a conformational change in the receptor, allowing it to interact with specific DNA sequences and regulate the transcription of target genes. This leads to various physiological effects, including the regulation of the menstrual cycle, maintenance of pregnancy, and modulation of immune responses.
Comparison with Similar Compounds
Medroxyprogesterone acetate: A widely used progestin with similar progestogenic activity.
Norethindrone: Another synthetic progestin used in contraceptives.
Levonorgestrel: A potent progestin used in emergency contraception.
Comparison: 16-Methylprogesterone is unique due to its specific methylation at the 16th position, which enhances its binding affinity and potency compared to other progestins. While medroxyprogesterone acetate and norethindrone are commonly used in clinical settings, this compound is primarily utilized in research due to its distinct chemical properties and biological activity.
Properties
CAS No. |
85027-24-3 |
---|---|
Molecular Formula |
C22H32O2 |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
(8S,9S,10R,13S,14S,17S)-17-acetyl-10,13,16-trimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H32O2/c1-13-11-19-17-6-5-15-12-16(24)7-9-21(15,3)18(17)8-10-22(19,4)20(13)14(2)23/h12-13,17-20H,5-11H2,1-4H3/t13?,17-,18+,19+,20-,21+,22+/m1/s1 |
InChI Key |
JYYRDDFNMDZIIP-IDDWWOGSSA-N |
SMILES |
CC1CC2C3CCC4=CC(=O)CCC4(C3CCC2(C1C(=O)C)C)C |
Isomeric SMILES |
CC1C[C@H]2[C@@H]3CCC4=CC(=O)CC[C@@]4([C@H]3CC[C@@]2([C@H]1C(=O)C)C)C |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)CCC4(C3CCC2(C1C(=O)C)C)C |
Synonyms |
16 alpha-methylprogesterone 16-methylprogesterone 16-methylprogesterone, (16alpha)-isomer 16-methylprogesterone, (16beta)-isome |
Origin of Product |
United States |
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